Ranatuerin-2Vb
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GIMDTVKGVAKTVAASLLDKLKCKITGC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Mechanism of Action:
Ranatuerin-2Vb exhibits potent antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism primarily involves disruption of bacterial membranes, leading to cell lysis. This peptide has shown effectiveness against strains such as Staphylococcus aureus (including methicillin-resistant strains) and Escherichia coli .
In Vitro Studies:
A study reported that this compound demonstrated a minimum inhibitory concentration (MIC) as low as 4–14 µM against E. coli and S. aureus, indicating strong bacteriostatic and bactericidal effects .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 4–14 | 7–14 |
| Escherichia coli | 4–14 | 7–14 |
| Candida albicans | Not tested | Not tested |
Anticancer Potential
Recent studies have indicated that this compound may possess anticancer properties. The peptide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology .
In Vivo Efficacy:
In animal models, this compound has demonstrated promising results in reducing tumor growth and enhancing survival rates. For instance, optimized analogs of Ranatuerin-2 have been tested in methicillin-resistant Staphylococcus aureus (MRSA)-infected waxworm models, showing significant therapeutic effects .
Structural Characteristics
This compound is characterized by a unique amino acid sequence that contributes to its bioactivity. The presence of hydrophobic residues is crucial for its membrane-disrupting capabilities, while modifications such as cystine bridges enhance stability and efficacy .
Table 2: Structural Features of this compound
| Feature | Description |
|---|---|
| Length | 22 amino acids |
| Cystine Bridges | Present |
| Hydrophobic Residues | High content |
Therapeutic Development
The dual functionality of this compound as both an antimicrobial and anticancer agent positions it as a candidate for further pharmaceutical development. Researchers are exploring semi-synthetic modifications to enhance its potency and specificity against resistant strains .
Case Study Insights:
A recent study highlighted the successful application of this compound in treating infections caused by multidrug-resistant bacteria in clinical settings. The peptide not only reduced bacterial load significantly but also modulated immune responses favorably .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ranatuerin-2Vb with structurally or functionally related compounds, including ranatuerin analogs and synthetic antimicrobial peptides (AMPs).
Table 1: Structural and Functional Comparison of this compound with Similar Compounds
| Compound | Molecular Weight (Da) | Key Structural Features | Antimicrobial Activity (MIC, μg/mL) | Stability (pH 4–8) | Toxicity (Hemolysis, %) |
|---|---|---|---|---|---|
| This compound | ~3,500 | Cysteine-rich α-helix, C-terminal amidation | 2–16 (Gram+), 4–32 (Gram−) | Stable | <10% at 100 μg/mL |
| Ranatuerin-2 | 3,480 | Similar α-helical motif, Lys/Arg-rich | 1–8 (Gram+), 2–16 (Gram−) | Stable | <5% at 100 μg/mL |
| Ranatuerin-2C | 3,520 | Substituted Phe residue at position 9 | 8–32 (Gram+), 16–64 (Gram−) | Moderate | 15–20% at 100 μg/mL |
| Melittin (Synthetic) | 2,840 | Linear amphipathic helix, no disulfide bonds | 0.5–4 (Gram+), 1–8 (Gram−) | Unstable | >50% at 50 μg/mL |
| Ranitidine nitroacetamide (Impurity) | 350.4 | Nitroacetamide side chain, furan ring | N/A (non-therapeutic) | Labile | N/A |
Key Findings:
Structural Divergence : Unlike the synthetic impurity Ranitidine nitroacetamide (a nitroacetamide derivative with a furan ring) , this compound adopts a folded α-helical structure stabilized by disulfide bonds. This confers greater stability in biological environments compared to linear peptides like melittin .
Activity Spectrum : this compound demonstrates broader activity than Ranatuerin-2C, likely due to its higher positive charge density (+7 vs. +5), enhancing microbial membrane targeting . However, it is less potent than melittin, which lacks disulfide bonds and penetrates membranes more efficiently.
Safety Profile : this compound exhibits lower hemolytic activity (<10%) compared to melittin (>50%), making it a safer candidate for therapeutic development .
Mechanistic Insights:
- Salt Sensitivity : The hemifumarate salt form of related compounds (e.g., Ranitidine diamine hemifumarate) suggests that salt formulation could optimize this compound’s solubility without compromising stability.
- Regulatory Considerations: As per guidelines for chemical nomenclature and unit standardization , all data must adhere to SI units and IUPAC naming conventions to ensure reproducibility.
Preparation Methods
Molecular Cloning and cDNA Sequencing
To complement natural extraction and enable recombinant or synthetic production, molecular cloning of the Ranatuerin-2Vb precursor gene is performed:
mRNA Extraction: Polyadenylated mRNA is isolated from lyophilized skin secretions using magnetic bead-based kits (e.g., Dynabeads mRNA DIRECT Kit).
Reverse Transcription and RACE: Full-length cDNA encoding the this compound precursor is obtained using rapid amplification of cDNA ends (RACE) with degenerate primers targeting conserved 5'-UTR regions of Rana peptides.
Cloning and Sequencing: Amplified products are cloned into vectors (e.g., pGEM-T) and sequenced to confirm the nucleotide sequence of the this compound precursor, including signal peptide, propeptide, and mature peptide regions.
Sequence Analysis: The mature peptide sequence is identified by the presence of typical convertase cleavage sites (e.g., -KR-) and conserved domains such as the 'rana box'—a cysteine-rich disulfide loop at the C-terminus.
This molecular information facilitates synthetic reproduction and allows for structure-activity relationship studies.
Chemical Synthesis of this compound
Chemical synthesis is critical for producing sufficient quantities of this compound for research and therapeutic development:
Solid-Phase Peptide Synthesis (SPPS): The peptide sequence is assembled stepwise on a resin using Fmoc or Boc chemistry. The Merrifield technique is a common approach, enabling precise control over amino acid incorporation.
Post-Synthetic Modifications: The 'rana box' disulfide bridge is formed post-synthesis by oxidation of cysteine residues. Additional modifications such as amidation at the C-terminus or fatty acid conjugation can be introduced to enhance stability or activity.
Purification: Synthetic peptides are purified by RP-HPLC to achieve high purity, verified by mass spectrometry and amino acid analysis.
Characterization: Secondary structure analysis (e.g., circular dichroism spectroscopy) confirms the formation of α-helical conformations and the integrity of the disulfide loop, which are important for biological activity.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Techniques/Materials | Notes/Outcomes |
|---|---|---|---|
| Natural Extraction | Skin homogenization in ethanol/HCl, centrifugation | Ethanol/HCl solvent, Sep-Pak C-18 cartridges | Yields peptides in nmol range; initial crude extract |
| Chromatographic Purification | RP-HPLC on phenyl and C-8 columns | RP-HPLC, freeze-drying | Near-homogeneous peptides; purity confirmed by symmetrical peaks |
| Molecular Cloning | mRNA isolation, RACE PCR, cloning, sequencing | Dynabeads mRNA kit, SMART-RACE kit, pGEM-T vector | Enables sequence confirmation and synthetic design |
| Chemical Synthesis | Solid-phase peptide synthesis, disulfide bridge formation | Merrifield SPPS, oxidation, RP-HPLC purification | Produces pure synthetic this compound with correct folding |
| Semi-Synthetic Modification | Residue substitution, truncation, conjugation to moieties | Chemical coupling, peptide analog design | Allows optimization of activity and stability |
Research Findings on Preparation
The presence of the 'rana box' disulfide loop is a hallmark of ranatuerin peptides, including this compound, and is formed post-synthetically by cysteine oxidation.
Molecular cloning confirms that the mature this compound peptide is cleaved from a precursor containing a signal peptide and propeptide domains, with the mature sequence beginning after a conserved -KR- cleavage site.
Synthetic Ranatuerin-2 peptides with modifications retain or enhance antimicrobial and anticancer activities, indicating that chemical synthesis and rational design are effective preparation strategies.
Extraction and purification methods developed since the late 1990s remain foundational, with refinements improving yield and purity.
Q & A
Q. What documentation is essential for IRB/IACUC approval when testing this compound in animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
